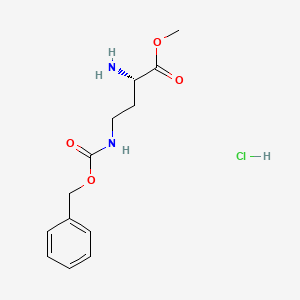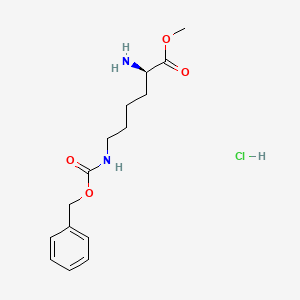
H-D-Lys(Z)-OMe HCl
Overview
Description
H-D-Lys(Z)-OMe HCl: is a synthetic amino acid derivative, specifically a benzyl ester of H-D-Lys(Z)-OH hydrochloride. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
The compound is typically synthesized through the esterification of H-D-Lys(Z)-OH with methanol under acidic conditions.
The reaction involves heating the starting materials in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods:
Industrial production of This compound involves large-scale esterification reactions using optimized reaction conditions to ensure high yield and purity.
The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The amino group in This compound can be oxidized to form the corresponding amine oxide.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or sodium hypochlorite, with reactions typically conducted at room temperature.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), with reactions often performed under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols can be used, with reactions typically conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted benzyl esters.
Mechanism of Action
Target of Action
H-D-Lys(Z)-OMe HCl, a derivative of lysine, is primarily targeted towards serine proteases involved in coagulation and fibrinolysis . These enzymes play a crucial role in the regulation of blood clotting, a process that prevents excessive bleeding when a blood vessel is injured.
Mode of Action
The interaction of this compound with its targets involves the formation of chromogenic or fluorogenic substrates. These are synthetic peptides that react with proteolytic enzymes under the formation of color or fluorescence, which can be followed spectrophotometrically . The intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .
Biochemical Pathways
This compound affects the coagulation and fibrinolysis pathways. It acts as a substrate for serine proteases involved in these pathways, such as thrombin, Factor Xa, activated Protein C, and plasmin . The downstream effects include the regulation of blood clotting and dissolution of formed clots, maintaining a balance in the blood coagulation system.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of enzymatic activity in the coagulation and fibrinolysis pathways . By acting as a substrate for specific enzymes, it can influence the rate of blood clotting and clot dissolution, thereby playing a role in the prevention of conditions such as thrombosis and embolism.
Biochemical Analysis
Biochemical Properties
H-D-Lys(Z)-OMe HCl plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteolytic enzymes such as trypsin and chymotrypsin, which cleave peptide bonds in proteins. The nature of these interactions involves the formation of enzyme-substrate complexes, leading to the hydrolysis of peptide bonds .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, it can inhibit the activity of proteases by binding to their active sites, preventing substrate access. This inhibition can lead to changes in gene expression, as the degradation of regulatory proteins is affected.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions such as protein synthesis and cell growth. At high doses, it can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as lysine decarboxylase and lysine oxidase, which are involved in the metabolism of lysine. These interactions can affect metabolic flux and the levels of metabolites such as cadaverine and pipecolic acid .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and nucleus. It can be directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of this compound can affect its activity, as it interacts with different biomolecules in these compartments .
Scientific Research Applications
Chemistry: H-D-Lys(Z)-OMe HCl is used as a building block in peptide synthesis and as a protecting group for amino acids in organic synthesis. Biology: The compound is utilized in the study of protein structure and function, as well as in the development of bioactive peptides. Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly those targeting peptide-based receptors. Industry: The compound finds applications in the production of biologically active compounds and in the development of new materials.
Comparison with Similar Compounds
H-L-Lys(Z)-OBzl HCl: Another benzyl ester derivative of lysine, used in similar applications.
H-D-Lys(Z)-OH: The hydrochloride salt of the free amino acid, used in peptide synthesis.
Uniqueness:
H-D-Lys(Z)-OMe HCl: is unique in its methylation, which provides increased stability and resistance to enzymatic degradation compared to its non-methylated counterparts.
Properties
IUPAC Name |
methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718535 | |
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-35-6 | |
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropanamine, 1-[3-(1-methylethyl)phenyl]-](/img/structure/B1506200.png)
![6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1506202.png)
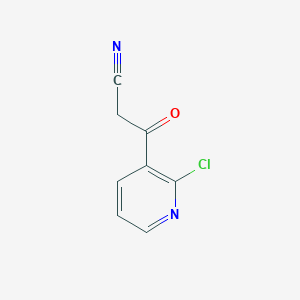
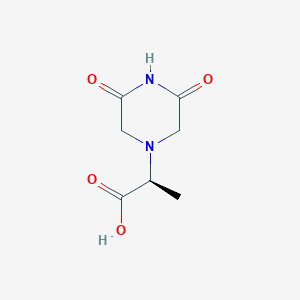
![7-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1506217.png)
![[3-(1H-Imidazol-2-YL)phenyl]boronic acid](/img/structure/B1506227.png)
![N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine](/img/structure/B1506229.png)
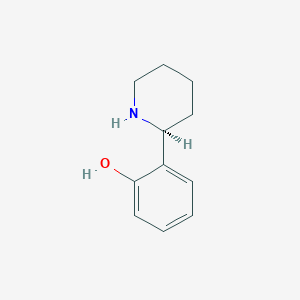
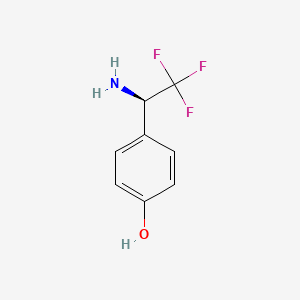
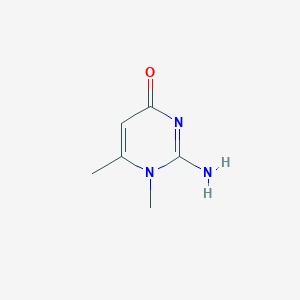
![5-(Ethylthio)benzo[d][1,3]dioxole](/img/structure/B1506243.png)
![[1-(2-Fluoroethyl)piperidin-4-yl]methanol](/img/structure/B1506250.png)
![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)
